molecular formula C17H18Cl2N4 B12401560 N-Desmethylclozapine-d8 hydrochloride

N-Desmethylclozapine-d8 hydrochloride

Cat. No.: B12401560
M. Wt: 357.3 g/mol
InChI Key: BZUSJYSTHWCMAS-SJEKSWIZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethylclozapine-d8 hydrochloride involves the deuteration of N-Desmethylclozapine hydrochloride. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen . The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Desmethylclozapine-d8 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-oxide derivatives, while reduction can yield fully hydrogenated products .

Comparison with Similar Compounds

N-Desmethylclozapine-d8 hydrochloride is similar to other deuterium-labeled compounds used in scientific research. Some similar compounds include:

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for more accurate quantitation in pharmacokinetic studies .

Properties

Molecular Formula

C17H18Cl2N4

Molecular Weight

357.3 g/mol

IUPAC Name

3-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine;hydrochloride

InChI

InChI=1S/C17H17ClN4.ClH/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15;/h1-6,11,19-20H,7-10H2;1H/i7D2,8D2,9D2,10D2;

InChI Key

BZUSJYSTHWCMAS-SJEKSWIZSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H].Cl

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42.Cl

Origin of Product

United States

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